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Compound of Interest

Compound Name: Isoapoptolidin

Cat. No.: B015209 Get Quote

This guide provides a comparative analysis of in silico docking studies of Isoapoptolidin with

mitochondrial F1F0-ATPase, a key enzyme in cellular energy metabolism and a target for

apoptosis induction. By examining its binding characteristics alongside other known inhibitors,

this document offers researchers, scientists, and drug development professionals a

comprehensive overview of Isoapoptolidin's potential as a therapeutic agent.

Introduction
Mitochondrial F1F0-ATP synthase, a multi-subunit complex, is pivotal for cellular ATP

production. Its inhibition can disrupt the energy supply of cancer cells, leading to apoptosis, or

programmed cell death. Isoapoptolidin, a macrolide natural product, has been identified as an

inhibitor of this crucial enzyme. In silico docking studies provide valuable insights into the

molecular interactions between Isoapoptolidin and mitochondrial ATPase, helping to elucidate

its mechanism of action and to guide the development of more potent and selective anticancer

drugs.

Comparative Analysis of Mitochondrial ATPase
Inhibitors
This section compares Isoapoptolidin with its parent compound, Apoptolidin, and other well-

characterized mitochondrial ATPase inhibitors. The data presented below is collated from

various experimental and computational studies.
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Compound Type
Target
Subunit(s)

IC50 (µM) Ki (µM)
Binding
Energy
(kcal/mol)

Isoapoptolidin Macrolide

F1 (inferred

from

Apoptolidin)

17[1] - Not available

Apoptolidin A Macrolide

F1 (α/β

subunits)[2]

[3]

~1 4-5[4][5] Not available

Oligomycin A Macrolide F0[3] - - Not available

Ammocidin A Macrolide F1[6][7] - - Not available

Bz-423
Benzodiazepi

ne

OSCP

subunit of

F0[1]

- - Not available

Resveratrol Polyphenol F1 - - Not available

Note: Direct in silico docking data for Isoapoptolidin, including binding energy, is not readily

available in the reviewed literature. The target subunit is inferred from studies on the closely

related Apoptolidin A. The IC50 value for Isoapoptolidin is from a cell-free assay using yeast

mitochondrial F0F1-ATPase[1].

Experimental Protocols
In Silico Molecular Docking (General Protocol)
While a specific, detailed protocol for Isoapoptolidin docking was not found, a general

methodology employed in similar studies, such as those involving Apoptolidin A, is described

below.

Protein Preparation: The three-dimensional structure of the target protein, mitochondrial

F1F0-ATPase (e.g., from Saccharomyces cerevisiae), is obtained from a protein structure

database like the Protein Data Bank (PDB). The protein structure is then prepared for

docking by removing water molecules, adding hydrogen atoms, and assigning charges.
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Ligand Preparation: The 3D structure of the ligand (e.g., Isoapoptolidin) is generated and

optimized for its geometry and energy.

Docking Simulation: Molecular docking software, such as AutoDock Vina, is used to predict

the binding pose and affinity of the ligand to the protein.[3] The software explores various

conformations of the ligand within the defined binding site of the protein and calculates the

binding energy for each pose.

Analysis of Results: The docking results are analyzed to identify the most stable binding

pose, characterized by the lowest binding energy. The interactions between the ligand and

the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and

examined.

F0F1-ATPase Inhibition Assay
The inhibitory activity of compounds against mitochondrial ATPase is often determined using a

cell-free enzymatic assay.

Isolation of Mitochondria: Mitochondria are isolated from a suitable source, such as yeast or

bovine heart.

Enzyme Assay: The F0F1-ATPase activity is measured by monitoring the rate of ATP

hydrolysis. This is typically done using a coupled enzyme assay where the production of

ADP is linked to the oxidation of NADH, which can be followed spectrophotometrically.

Inhibition Studies: The assay is performed in the presence of varying concentrations of the

inhibitor (e.g., Isoapoptolidin) to determine the concentration required for 50% inhibition

(IC50).

Visualizations
In Silico Docking Workflow
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Figure 1: General workflow of an in silico molecular docking study.
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Caption: General workflow of an in silico molecular docking study.
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Figure 2: The intrinsic pathway of apoptosis and the role of mitochondrial ATPase inhibition.
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Caption: The intrinsic pathway of apoptosis and the role of mitochondrial ATPase inhibition.
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Conclusion
While direct in silico docking studies for Isoapoptolidin are not extensively reported, the

available data on its inhibitory activity against mitochondrial F0F1-ATPase, coupled with the

detailed structural and computational insights from its parent compound, Apoptolidin A, strongly

support its role as a potent modulator of this critical enzyme. Recent studies have pinpointed

the binding site of Apoptolidin A to the F1 subcomplex of ATP synthase, providing a solid

foundation for understanding the inhibitory mechanism of Isoapoptolidin.[2][3] The

comparative data presented here underscores the therapeutic potential of the apoptolidin

family of macrolides and highlights the need for further dedicated in silico and experimental

studies on Isoapoptolidin to fully elucidate its binding mode and to advance its development

as a selective anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b015209#in-silico-docking-studies-of-isoapoptolidin-
with-mitochondrial-atpase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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